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Compound of Interest

Compound Name: 1-Cycloocten-1-ol, acetate
CAS No.: 14478-13-8
Cat. No.: B569487
Get Quote
. J

Abstract & Strategic Value

In complex organic synthesis, the direct generation of enolates from ketones often suffers from
issues of regioselectivity (kinetic vs. thermodynamic control) and self-condensation (aldol
polymerization).[1] 1-Cycloocten-1-ol, acetate (CAS 14618-16-7) serves as a "trapped" or
"masked" enolate.[1] It is a stable, neutral precursor that can be purified and stored, then
activated on demand to regenerate the specific lithium enolate or engaged directly in transition-
metal-catalyzed cross-couplings.[1]

This guide details the scalable synthesis of 1-cycloocten-1-ol, acetate from cyclooctanone
and its subsequent application as a nucleophile in precision synthesis.[1]

Molecule Profile & Properties[1][2][3][4][5][6][7]
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Property Data Notes
IUPAC Name 1-Cycloocten-1-yl acetate Also: Cyclooctenyl acetate
CAS Number 14618-16-7
Formula
Molecular Weight 168.23 g/mol
Appearance Colorless liquid Distinctive ester-like odor

- Moisture sensitive (slow Store under Argon/Nitrogen at
Stability ]

hydrolysis) 4°C
N ) Decomposes in protic solvents

Solubility Soluble in THF, Et20, Hexane

(MeOH, H20)

Synthesis Protocol: Preparation of 1-Cycloocten-1-

ol, Acetate

While enol acetates can be made using acetic anhydride and strong acids (e.g.,

), that method is hazardous and often yields "tars.” The isopropenyl acetate transesterification
method is superior for safety, yield, and purity.

Reaction Scheme

[1]
Materials

e Cyclooctanone: 12.6 g (100 mmol)[1]

 |Isopropenyl Acetate: 20.0 g (200 mmol, 2.0 equiv)

 -Toluenesulfonic acid monohydrate (

-TSA): 0.5 g (catalyst)[1]

o Apparatus: Round-bottom flask, distillation head (fractional), heating mantle.[1]
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Step-by-Step Procedure

e Setup: Equip a dry 100 mL round-bottom flask with a short fractional distillation column and a
distillation head.

e Charging: Add cyclooctanone (12.6 g) and isopropenyl acetate (20.0 g). Add the

-TSA catalyst (0.5 g).

» Reaction: Heat the mixture gently. The reaction is driven by the removal of the lower-boiling
byproduct, acetone (BP 56°C).[1]

« Distillation (Acetone Removal): Collect the distillate coming over between 55-60°C. This is
the acetone formed during the exchange.[1]

o Completion: Once the head temperature rises significantly above 60°C (indicating acetone
removal is complete), stop heating and allow the pot to cool.

 Purification:
o Switch to a vacuum distillation setup.[1][2]
o First, remove excess isopropenyl acetate (BP ~97°C at atm, much lower under vacuum).

o Distill the product 1-cycloocten-1-ol, acetate under reduced pressure (typically 10-15
mmHg).[1] Collect the main fraction (expected BP range 90-110°C at 15 mmHg, verify
with refractive index or GC).[1]

 Yield: Expected yield is 85-95%.[1]

Application 1: Regiospecific Generation of Lithium
Enolates

This is the primary utility of enol acetates.[1] Unlike deprotonating a ketone with LDA (which
relies on kinetic vs. thermodynamic control), cleaving an enol acetate with methyllithium (MeLi)
generates the exact enolate corresponding to the double bond position, with no equilibration.

Mechanism
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The reaction requires 2 equivalents of MeLi.[1][3]

o Equiv 1: Attacks the acetate carbonyl, forming a tetrahedral intermediate that collapses to
release the Lithium Enolate and Acetone.[1]

e Equiv 2: Immediately reacts with the liberated Acetone to form Lithium tert-butoxide (
)[1][3]

Protocol

o Preparation: Flame-dry a 250 mL flask and flush with Argon.
e Solvent: Add 50 mL anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
e Substrate: Add 1-cycloocten-1-ol, acetate (1.68 g, 10 mmol).

» Activation: Add Methyllithium (MeLi) solution (1.6 M in ether, 12.5 mL, 20 mmol) dropwise via
syringe.

o Note: The solution may become slightly cloudy due to Li-enolate aggregation.[1]

o Reaction Time: Stir at -78°C for 30—60 minutes. You now have a solution containing the
specific lithium enolate of cyclooctanone and

1]
o Electrophile Trapping: Add your electrophile (e.g., Benzaldehyde, Alkyl Halide) slowly.[1]
e Workup: Quench with saturated

, extract with ether, and purify.

Application 2: Palladium-Catalyzed -Arylation[1]

Enol acetates are excellent substrates for Pd-catalyzed coupling because they prevent the
poly-arylation often seen when using free ketones and bases.[1]

Protocol (Buchwald/Hartwig Type)
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o Catalyst Loading:
(1 mol%) and ligand (e.g., BINAP or
, 2 mol%).[1]
e Base: Tributyltin methoxide (
) is historically used to generate the tin enolate in situ, OR use weaker bases like
in toluene if using modern active catalysts.[1]

e Coupling: React 1-cycloocten-1-ol, acetate with an Aryl Bromide (

) in Toluene at 80-100°C.

e Result: Formation of

-aryl cyclooctanone.

Visualization of Workflows
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Click to download full resolution via product page

Caption: Figure 1. Dual-pathway utility of 1-cycloocten-1-ol acetate: Synthesis via

transesterification and activation via MeLi (Path A) or Pd-Catalysis (Path B).[1]

Troubleshooting & Quality Contro

Issue

Probable Cause

Corrective Action

Low Yield in Synthesis

Incomplete removal of

acetone.[1]

Ensure the distillation head
temperature stays low (55-
60°C) during the reaction to

drive equilibrium.

Hydrolysis (Reversion to

Ketone)

Moisture in storage or

reagents.[1]

Store enol acetate over
molecular sieves.[1] Ensure
THF is anhydrous.

Tertiary Alcohol Byproduct

Insufficient MeLi (only 1 equiv
used).[1][3]

You must use 2.0-2.1
equivalents of MeLi.[1] The
first equivalent generates
acetone, which consumes the

second.

Poly-alkylation

Temperature too high during

activation.[1]

Maintain -78°C strictly during
MeLi addition to prevent

enolate equilibration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-Acetylcyclooctene | CLOH160 | CID 12697181 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. US9975912B2 - Method for producing (E,Z)-7,9-dodecadienyl-1-acetate - Google Patents
[patents.google.com]

¢ 3. Unprecedented route to enolates from silyl enol ethers and enol acetates: reaction with
hard and soft electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC
Publishing) [pubs.rsc.org]

» To cite this document: BenchChem. [Application Note: 1-Cycloocten-1-ol, Acetate as a
Robust Enolate Equivalent[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569487/docs#application-note-1-cycloocten-1-ol-
acetate-as-a-robust-enolate-equivalent-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b569487?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/1-Acetylcyclooctene
https://patents.google.com/patent/US9975912B2/en
https://patents.google.com/patent/US9975912B2/en
https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19930002509/unauth
https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19930002509/unauth
https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19930002509/unauth
https://www.benchchem.com/product/b569487/docs#application-note-1-cycloocten-1-ol-acetate-as-a-robust-enolate-equivalent-1
https://www.benchchem.com/product/b569487/docs#application-note-1-cycloocten-1-ol-acetate-as-a-robust-enolate-equivalent-1
https://www.benchchem.com/product/b569487/docs#application-note-1-cycloocten-1-ol-acetate-as-a-robust-enolate-equivalent-1
https://www.benchchem.com/product/b569487/docs#application-note-1-cycloocten-1-ol-acetate-as-a-robust-enolate-equivalent-1
https://www.benchchem.com/product/b569487?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569487?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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